

IUPAC name for C12H18 aromatic isomer

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Compound of Interest

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An In-Depth Technical Guide to the Aromatic Isomers of C12H18: Nomenclature, Synthesis, and Characterization

Abstract

The molecular formula C12H18 represents a diverse array of aromatic isomers, each possessing unique physicochemical properties and potential applications, particularly within the realms of materials science, organic synthesis, and drug development. This guide provides a comprehensive exploration of the major aromatic isomer classes of C12H18, focusing on their systematic IUPAC nomenclature, prevalent synthetic methodologies, and the analytical techniques essential for their differentiation and characterization. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, elucidating the causal relationships behind synthetic strategies and analytical choices. Detailed protocols for synthesis and spectroscopic analysis are provided to serve as a practical reference in a laboratory setting.

Introduction to C12H18 Aromatic Isomers

Aromatic compounds are foundational to numerous chemical and biological processes. Their rigid, planar structures and unique electronic properties make them invaluable scaffolds in medicinal chemistry, where they can engage in various non-covalent interactions with biological targets like proteins and nucleic acids.^[1] Isomers with the formula C12H18, which consist of a benzene ring substituted with a total of six carbon atoms in various alkyl configurations, offer a rich landscape for chemical exploration.

The arrangement of these alkyl groups profoundly influences the molecule's symmetry, polarity, steric profile, and reactivity. Consequently, a thorough understanding of the specific isomers is paramount for any application, from designing advanced polymers to synthesizing targeted pharmaceutical agents.^[2] This guide will systematically deconstruct the complexity of C12H18 aromatic isomers, beginning with the principles of their nomenclature and proceeding to detailed discussions of their synthesis and characterization.

Principles of IUPAC Nomenclature for Alkylbenzenes

Systematic nomenclature is the unambiguous language of chemistry. For alkyl-substituted benzene derivatives, the International Union of Pure and Applied Chemistry (IUPAC) provides a clear set of rules.

- Parent Name: If the alkyl substituent has six or fewer carbons, the compound is typically named as an alkyl-substituted benzene.^[3] If the alkyl chain has more than six carbons, the benzene ring is treated as a substituent, named "phenyl." For C12H18, all isomers are named as substituted benzenes.
- Numbering: The carbon atoms in the benzene ring are numbered to give the substituents the lowest possible locants. If multiple numbering schemes are possible, they are assigned in alphabetical order.^[4]
- Common Names: IUPAC retains some common names for simple alkylbenzenes (e.g., Toluene for methylbenzene), but for polysubstituted benzenes, systematic names are preferred for clarity.^[3]
- Positional Isomers: For disubstituted benzenes, the prefixes ortho- (o-, 1,2), meta- (m-, 1,3), and para- (p-, 1,4) are commonly used to describe the relative positions of the substituents.
^[3]

Major Isomer Classes of C12H18

The six alkyl carbons can be arranged on the benzene ring in numerous ways, leading to several distinct classes of isomers. The most significant are detailed below.

Hexamethylbenzene

With its high degree of symmetry, Hexamethylbenzene is a unique and historically significant isomer.

- IUPAC Name: 1,2,3,4,5,6-Hexamethylbenzene. The numerical locants are often omitted as the name is unambiguous.[\[5\]](#)
- Structure: A benzene ring where all six hydrogen atoms are replaced by methyl groups.[\[5\]](#) This planar, hexagonal structure was famously confirmed by Kathleen Lonsdale via X-ray crystallography in 1929, providing crucial evidence for the nature of the benzene system.[\[5\]](#)
- Properties and Applications: It is a white crystalline powder, insoluble in water but soluble in organic solvents like benzene and ethanol.[\[5\]](#) Due to steric hindrance from the six methyl groups, it resists typical electrophilic aromatic substitution on the ring.[\[6\]](#) It serves as a ligand in organometallic chemistry and as an intermediate in the synthesis of other complex molecules, including certain pharmaceuticals.[\[6\]](#)
- Synthesis: A common laboratory and industrial synthesis involves the reaction of phenol with methanol at high temperatures (e.g., 530 °C) over a solid acid catalyst like alumina.[\[7\]](#) This proceeds through a series of methylation and rearrangement steps.

Hexylbenzene Isomers

This class features a single six-carbon alkyl chain attached to the benzene ring.

- IUPAC Names: The primary isomer is n-Hexylbenzene, or simply Hexylbenzene. Branched isomers also exist, such as (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc.
- Structure: A benzene ring with one hexyl group substituent.
- Properties and Applications: n-Hexylbenzene is a colorless liquid with a characteristic aromatic odor, insoluble in water.[\[8\]](#) It is used as a solvent and as an intermediate in the production of surfactants and lubricants.[\[8\]](#) In research, it can serve as a model compound for studying hydrophobic interactions and protein transfer reactions.[\[9\]](#)
- Synthesis: The most direct method is the Friedel-Crafts alkylation of benzene using a hexylating agent like 1-chlorohexane in the presence of a Lewis acid catalyst such as

aluminum chloride (AlCl_3).[\[10\]](#)

Diisopropylbenzene Isomers

These isomers contain two three-carbon isopropyl groups.

- IUPAC Names: 1,2-Diisopropylbenzene (ortho), 1,3-Diisopropylbenzene (meta), and 1,4-Diisopropylbenzene (para).[\[11\]](#)
- Structure: A benzene ring with two isopropyl $[-\text{CH}(\text{CH}_3)_2]$ groups.
- Properties and Applications: All three are colorless liquids with similar boiling points.[\[11\]](#) They are primarily used as industrial precursors. For instance, 1,3-diisopropylbenzene is the main precursor to resorcinol (1,3-dihydroxybenzene) through the Hock rearrangement process.[\[12\]](#)
- Synthesis: They are produced by the acid-catalyzed alkylation of benzene or isopropylbenzene (cumene) with propylene.[\[11\]](#)

Triethylbenzene Isomers

These isomers feature three two-carbon ethyl groups.

- IUPAC Names: 1,2,3-Triethylbenzene, 1,2,4-Triethylbenzene, and 1,3,5-Triethylbenzene.[\[13\]](#)
- Structure: A benzene ring with three ethyl $(-\text{CH}_2\text{CH}_3)$ groups.
- Properties and Applications: These are colorless liquids used primarily as research chemicals and organic synthesis intermediates.[\[14\]](#)[\[15\]](#) The 1,3,5-isomer is notable for its high symmetry.
- Synthesis: Typically synthesized via Friedel-Crafts alkylation of benzene with an ethylating agent like chloroethane. Controlling the reaction to achieve a specific trisubstituted isomer can be challenging and often results in a mixture.[\[16\]](#)

Summary of Physicochemical Properties

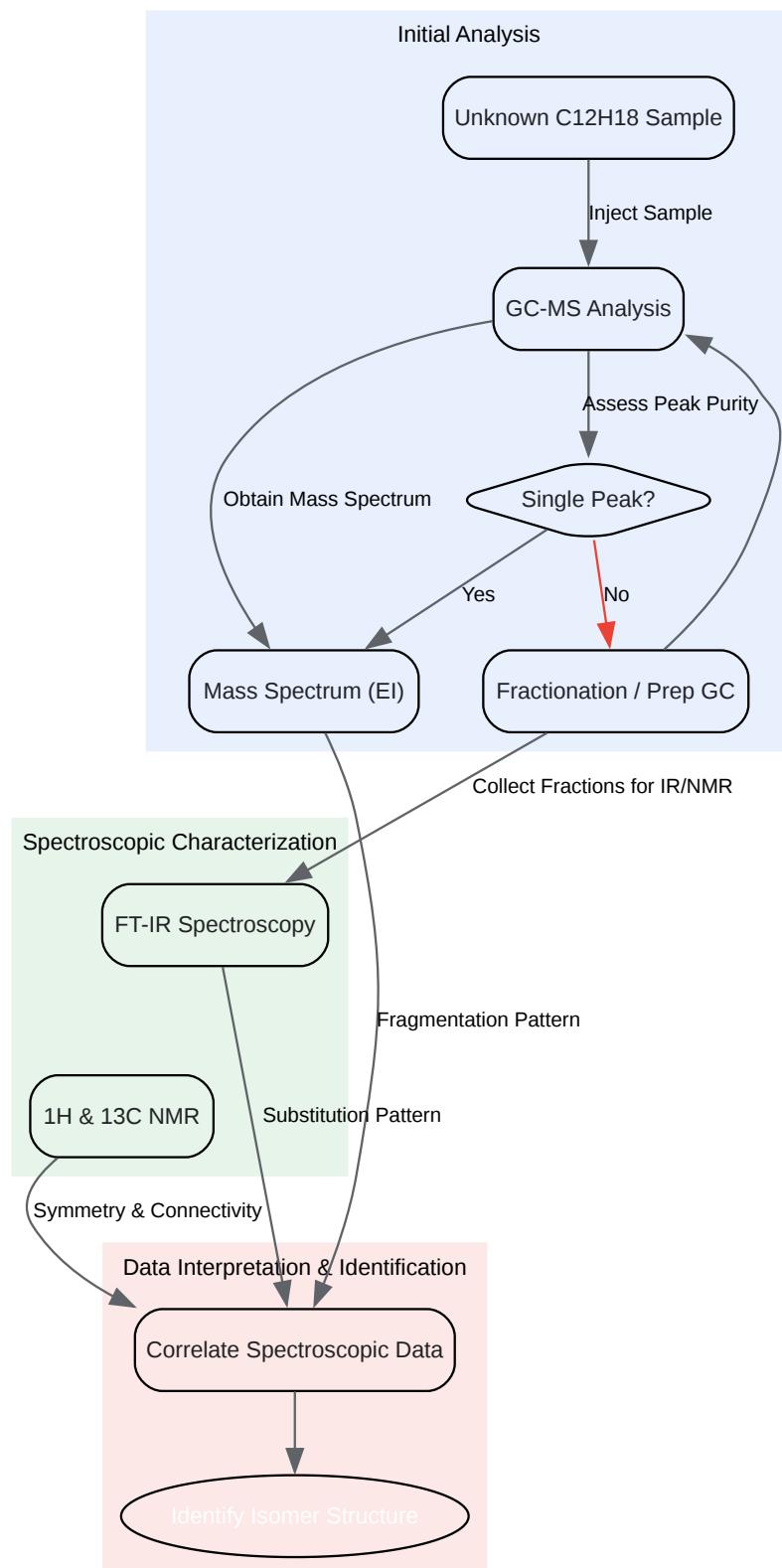
Isomer Class	Specific Isomer	IUPAC Name	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)
Hexamethyl-	Hexamethylbenzene	1,2,3,4,5,6-Hexamethylbenzene	265.2[5]	165.6[5]	1.063 (solid)[5]
Hexyl-	n-Hexylbenzene	Hexylbenzene	226[9]	-61[17]	0.861[17]
Diisopropyl-	1,2-Diisopropylbenzene	Di(isopropan-2-yl)benzene	~203-210[18]	-	0.874 (20°C)
1,3-Diisopropylbenzene	1,3-Di(isopropan-2-yl)benzene	203[12]	-63[12]	0.856[12]	
1,4-Diisopropylbenzene	1,4-Di(isopropan-2-yl)benzene	210	-17.1[19]	0.857 (20°C)	
Triethyl-	1,3,5-Triethylbenzene	Triethylbenzene	215[20]	-67[21]	0.862[20]
Mixed Isomers	Triethylbenzene	218[13]	-	-0.864	

Isomer Identification and Characterization Workflow

Distinguishing between structural isomers is a critical task in synthesis and analysis. Since isomers of C₁₂H₁₈ have identical molecular weights, mass spectrometry alone is often insufficient without fragmentation analysis. A multi-technique approach is required for unambiguous identification.

Logical Workflow for Isomer Analysis

The following diagram illustrates a systematic workflow for identifying an unknown C12H18 aromatic isomer.



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Caption: Workflow for the systematic identification of a C12H18 aromatic isomer.

Spectroscopic Techniques

Electron Impact (EI) MS is a primary tool. While the molecular ion peak ($m/z = 162$) confirms the formula, the fragmentation pattern is key to differentiation. Alkylbenzenes typically fragment via benzylic cleavage, producing a prominent tropylum ion ($m/z = 91$) or substituted derivatives. The relative abundance of fragment ions can help distinguish isomers.[22] For isomers that are difficult to distinguish by EI-MS, softer ionization techniques like Chemical Ionization (CI) can be employed, sometimes with deuterated reagents to count aromatic protons.[23]

IR spectroscopy is exceptionally powerful for determining the substitution pattern on the benzene ring.[24]

- Aromatic C-H Stretch: A weak but sharp absorption occurs around 3030 cm^{-1} .[25]
- C=C Ring Stretch: A series of peaks appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.[25]
- Out-of-Plane (OOP) C-H Bending: This is the most diagnostic region ($650\text{-}900\text{ cm}^{-1}$). The pattern of strong absorptions is highly characteristic of the number and position of substituents.[26]
 - Monosubstituted (e.g., Hexylbenzene): Two strong bands near $770\text{-}730\text{ cm}^{-1}$ and $720\text{-}680\text{ cm}^{-1}$.[24]
 - Ortho-disubstituted (e.g., 1,2-Diisopropylbenzene): One strong band at $770\text{-}735\text{ cm}^{-1}$.[26]
 - Meta-disubstituted (e.g., 1,3-Diisopropylbenzene): Bands often appear around $810\text{-}750\text{ cm}^{-1}$ and $725\text{-}680\text{ cm}^{-1}$.[26]
 - Para-disubstituted (e.g., 1,4-Diisopropylbenzene): A single strong band in the $860\text{-}790\text{ cm}^{-1}$ range.[24]
 - Hexamethylbenzene: Lacks aromatic C-H bonds, so these characteristic OOP bands are absent.

¹H and ¹³C NMR provide definitive information about the molecular symmetry and connectivity.

- ¹H NMR:

- Aromatic Protons: Appear in the δ 7.0-7.5 ppm region. The splitting pattern (singlet, doublet, triplet, etc.) and integration are invaluable for determining the substitution pattern.
- Alkyl Protons: Appear in the δ 0.8-3.0 ppm region. Protons on carbons directly attached to the ring (benzylic protons) are deshielded and appear further downfield (δ ~2.5 ppm).
- Symmetry: Highly symmetric molecules yield simple spectra. For example, 1,3,5-triethylbenzene will show a triplet and quartet for the ethyl groups and a single peak for the three equivalent aromatic protons. Hexamethylbenzene famously shows only a single sharp peak for all 18 equivalent methyl protons.

- ¹³C NMR:

- Aromatic Carbons: Resonate in the δ 120-150 ppm range. The number of distinct signals directly indicates the symmetry of the substitution pattern.
- Alkyl Carbons: Resonate in the upfield region (δ ~15-40 ppm).

Experimental Protocols

Protocol: Synthesis of n-Hexylbenzene via Friedel-Crafts Alkylation

Causality: This protocol uses Friedel-Crafts alkylation, a cornerstone of aromatic chemistry for forming C-C bonds.^[27] Anhydrous aluminum chloride is the Lewis acid catalyst of choice as it effectively generates the carbocation electrophile from the alkyl halide. An excess of benzene is used as both reactant and solvent to minimize polysubstitution, a common side reaction. The aqueous workup is critical to quench the catalyst and separate the organic product.

Materials:

- Anhydrous Benzene (Reagent Grade)
- 1-Chlorohexane (99%)

- Anhydrous Aluminum Chloride (AlCl_3)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Drying tube (CaCl_2)
- Separatory funnel
- Ice bath
- Hydrochloric acid (10% aq.), Saturated sodium bicarbonate solution, Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Protect the apparatus from moisture with a drying tube.
- **Catalyst Suspension:** Under an inert atmosphere (optional but recommended), add 100 mL of anhydrous benzene to the flask, followed by the cautious addition of 1.2 equivalents of AlCl_3 . Stir to create a suspension.
- **Alkyl Halide Addition:** Add 1.0 equivalent of 1-chlorohexane to the dropping funnel. Add the 1-chlorohexane dropwise to the stirred benzene/ AlCl_3 mixture over 30 minutes. Control the exothermic reaction by using an ice bath as needed to maintain a temperature of 20-30°C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
- **Quenching and Work-up:** Cool the flask in an ice bath. Very slowly and cautiously, add 50 mL of crushed ice, followed by 50 mL of 10% HCl to quench the reaction and dissolve the aluminum salts.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 30 mL).

- **Washing:** Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- **Drying and Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure n-hexylbenzene.

Protocol: Isomer Analysis by GC-MS

Causality: Gas Chromatography (GC) separates volatile isomers based on differences in their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) then provides mass and fragmentation data for identification. A non-polar column is typically used for hydrocarbon analysis, separating isomers based on subtle differences in their van der Waals interactions and shape.

Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
- Helium (Carrier Gas)

Procedure:

- **Sample Preparation:** Dilute the C₁₂H₁₈ isomer mixture (or synthesized product) in a suitable solvent like hexane or dichloromethane to a concentration of ~100 ppm.
- **GC Method:**
 - **Injector Temperature:** 250°C
 - **Carrier Gas Flow:** Helium at 1.0 mL/min (constant flow).
 - **Oven Program:** Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
 - **Injection Volume:** 1 µL (split mode, e.g., 50:1 split ratio).

- MS Method:
 - Ion Source: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis:
 - Identify the retention time of each separated isomer peak in the total ion chromatogram (TIC).
 - Analyze the mass spectrum for each peak. Confirm the molecular ion at m/z 162.
 - Compare the fragmentation pattern to library spectra (e.g., NIST) and known fragmentation rules for alkylbenzenes to identify the specific isomer.

Conclusion

The aromatic isomers of C₁₂H₁₈ constitute a diverse and important class of hydrocarbons. A systematic approach, grounded in the principles of IUPAC nomenclature and supported by a suite of powerful spectroscopic techniques, is essential for their unambiguous identification. While sharing a common molecular formula, isomers like the highly symmetric hexamethylbenzene, the linear n-hexylbenzene, and the various diisopropyl- and triethylbenzenes exhibit distinct properties that dictate their synthesis and application. For professionals in research and drug development, the ability to synthesize, isolate, and characterize these specific isomers is a critical skill, enabling the precise molecular engineering required for creating novel materials and therapeutic agents.^[28]

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